(3-Methyl-3-oxetanyl)methanamine trifluoroacetate
Overview
Description
(3-Methyl-3-oxetanyl)methanamine trifluoroacetate is a chemical compound with the molecular formula C8H15NO2. It is a trifluoroacetate salt of (3-methyl-3-oxetanyl)methanamine, which is a derivative of oxetane, a four-membered cyclic ether. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methyl-3-oxetanol as the starting material.
Reaction Steps: The oxetanol undergoes amination to form (3-methyl-3-oxetanyl)methanamine. This is followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Reaction Conditions: The amination reaction is usually carried out under acidic conditions, and the trifluoroacetic acid addition is performed at room temperature.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the trifluoroacetate salt back to its free amine form.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: The free amine form of (3-methyl-3-oxetanyl)methanamine.
Substitution Products: Substituted oxetanes and other derivatives.
Scientific Research Applications
(3-Methyl-3-oxetanyl)methanamine trifluoroacetate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to study the reactivity of oxetane derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-methyl-3-oxetanyl)methanamine trifluoroacetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Oxetane Derivatives: Other oxetane derivatives with different substituents.
Amine Salts: Other amine salts with different counterions, such as hydrochloride or sulfate salts.
Uniqueness: (3-Methyl-3-oxetanyl)methanamine trifluoroacetate is unique due to its trifluoroacetate counterion, which imparts specific chemical properties and stability compared to other amine salts.
Properties
IUPAC Name |
(3-methyloxetan-3-yl)methanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-5(2-6)3-7-4-5;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFMLFJSPNPNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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